molecular formula C12H13N3O2 B13229994 Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate

Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B13229994
M. Wt: 231.25 g/mol
InChI Key: MLQZVZQBZQGPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a pyridine ring, and an ethyl ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
  • N-[2-(6-amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide

Uniqueness

Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate is unique due to its specific structural features, such as the combination of a pyrazole ring and a pyridine ring with an ethyl ester group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 1-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2O2
  • CAS Number : 1260243-04-6

The compound features a pyrazole ring linked to a pyridine moiety, which is essential for its biological activity. The presence of the methyl group on the pyridine ring enhances its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization : Reaction of 4-methylpyridin-2-amine with ethyl acetoacetate.
  • Catalysts : Use of bases such as sodium ethoxide to promote cyclization.
  • Yield Optimization : Techniques such as continuous flow reactors can improve yield and purity.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that compounds within the pyrazole class, including this compound, demonstrate significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains including E. coli and S. aureus .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor effects. For example, derivatives of pyrazole have shown significant cytotoxicity against cancer cell lines, including A549 (lung cancer) and others . The mechanism often involves apoptosis induction and inhibition of cell proliferation.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which is crucial for its anti-inflammatory and anticancer properties.
  • Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses, contributing to its therapeutic effects.

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructureBiological ActivityNotes
Ethyl 1-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxylateStructureAntimicrobialChlorine substituent affects reactivity
Ethyl 1-(5-methylpyridin-2-yl)-1H-pyrazole-4-carboxylateStructureAntitumorDifferent carboxylate positioning alters activity

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate antimicrobial activity against E. coli and S. aureus.
    • Results : Showed significant inhibition at concentrations as low as 40 µg/mL, comparable to standard antibiotics .
  • Anti-inflammatory Assessment :
    • Objective : Test anti-inflammatory properties using carrageenan-induced edema in mice.
    • Results : Demonstrated comparable efficacy to indomethacin, a standard anti-inflammatory drug .
  • Antitumor Activity Evaluation :
    • Objective : Assess cytotoxic effects on A549 cell lines.
    • Results : Induced apoptosis with an IC50 value of approximately 49.85 µM, indicating potent antitumor potential .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 1-(4-methylpyridin-2-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)10-5-7-15(14-10)11-8-9(2)4-6-13-11/h4-8H,3H2,1-2H3

InChI Key

MLQZVZQBZQGPNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=NC=CC(=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.